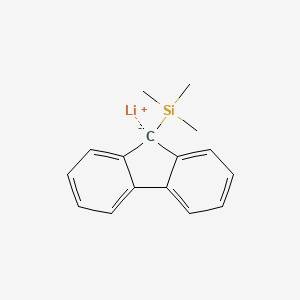
lithium;fluoren-9-id-9-yl(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;fluoren-9-id-9-yl(trimethyl)silane is a compound that combines the properties of lithium, fluorene, and trimethylsilane. This compound is known for its unique structural features and its applications in various fields, including organic synthesis and material science. The presence of lithium and trimethylsilane groups in the molecule imparts distinctive reactivity and stability, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
The synthesis of lithium;fluoren-9-id-9-yl(trimethyl)silane typically involves the reaction of fluoren-9-yl(trimethyl)silane with a lithium reagent. One common method is the reaction of fluoren-9-yl(trimethyl)silane with n-butyllithium in an inert atmosphere, such as nitrogen or argon, to form the desired lithium compound . The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products and to prevent side reactions.
Analyse Chemischer Reaktionen
Lithium;fluoren-9-id-9-yl(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of fluoren-9-yl(trimethyl)silane derivatives.
Wissenschaftliche Forschungsanwendungen
Lithium;fluoren-9-id-9-yl(trimethyl)silane has several scientific research applications:
Organic Synthesis: It is used as a reagent in organic synthesis for the formation of carbon-silicon bonds, which are important in the development of new organic materials and pharmaceuticals.
Material Science: The compound is utilized in the synthesis of novel materials with unique electronic and optical properties, such as blue phosphorescent OLEDs.
Wirkmechanismus
The mechanism of action of lithium;fluoren-9-id-9-yl(trimethyl)silane involves the interaction of the lithium cation with various molecular targets. The lithium ion can coordinate with electron-rich sites on the molecule, facilitating the formation of new bonds and stabilizing reactive intermediates. The trimethylsilane group provides steric protection and enhances the stability of the compound, allowing it to participate in a wide range of chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Lithium;fluoren-9-id-9-yl(trimethyl)silane can be compared with other similar compounds, such as:
Trimethylsilylfluorene: This compound lacks the lithium component but shares similar structural features with fluoren-9-id-9-yl(trimethyl)silane.
Trimethyl(trifluoromethyl)silane:
Trimethyl(phenyl)silane: This compound has a phenyl group instead of the fluorene moiety, leading to different chemical properties and applications.
This compound stands out due to its unique combination of lithium, fluorene, and trimethylsilane, which imparts distinctive reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
75191-00-3 |
|---|---|
Molekularformel |
C16H17LiSi |
Molekulargewicht |
244.4 g/mol |
IUPAC-Name |
lithium;fluoren-9-id-9-yl(trimethyl)silane |
InChI |
InChI=1S/C16H17Si.Li/c1-17(2,3)16-14-10-6-4-8-12(14)13-9-5-7-11-15(13)16;/h4-11H,1-3H3;/q-1;+1 |
InChI-Schlüssel |
WSDJWNCTJUAJBA-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C[Si](C)(C)[C-]1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















